Sodium hypobromite

概要

説明

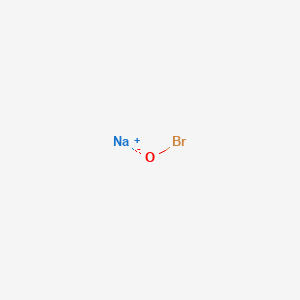

Sodium hypobromite (NaOBr) is an inorganic compound with the chemical formula NaBrO. It is a bromine analog of sodium hypochlorite (NaOCl) and belongs to the family of hypohalites. This compound is primarily used as an oxidizing agent in organic synthesis, a disinfectant in water treatment, and a reagent for specific chemical analyses, such as the detection of urea and carbamates . Its stabilized form, often combined with sulfamates or acid amides, exhibits enhanced stability and reduced volatility compared to its unstabilized counterpart, making it suitable for industrial biocidal applications .

準備方法

SM-12502の合成には、いくつかのステップが関与します。最初に、メチル(+)-ラクテートは、メチル化、続いてチオアセチル化および酸性加水分解を受けて(-)-チオ乳酸を生成します。この中間体は、次に、トルエン中で共沸条件下で3-ピリジンカルボアルデヒドおよびメチルアミンと反応してイミンを形成します。 このイミンは、次に(-)-チオ乳酸と縮合されて(+)-シス-3,5-ジメチル-2-(3-ピリジル)チアゾリジン-4-オンが生成され、続いて水性塩酸およびイソプロパノールで処理されてSM-12502が沈殿します .

化学反応の分析

SM-12502は、次のものを含むさまざまな化学反応を受けます。

酸化: これは、シトクロムP450酵素、特にその代謝における役割を果たすCYP2A6によって酸化される可能性があります.

還元: この化合物は、特定の条件下で還元される可能性がありますが、詳細な還元経路はあまり文書化されていません。

置換: SM-12502は、特にそのチアゾリジンオン環構造を含む置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬および条件には、酸化のためのシトクロムP450酵素、および置換反応のためのさまざまな有機溶媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件および試薬によって異なります。

科学研究への応用

科学的研究の応用

Chemical Oxidation in Soil Analysis

Overview

Sodium hypobromite is primarily utilized in the mechanical analysis of soils, particularly for the oxidation of organic matter. This application is crucial for accurately determining soil composition and characteristics.

Advantages Over Other Methods

- Efficiency : this compound allows for rapid oxidation of organic matter without the need for heat, which is often required when using hydrogen peroxide.

- Cost-Effectiveness : The reagents are cheaper and more stable, especially in tropical climates where other oxidants may degrade.

- Reduced Alteration of Soil Composition : Unlike thermal methods, this compound minimizes changes to clay minerals and reduces the dissolution of sesquioxides .

Case Study

A study published in the Journal of Agricultural Science demonstrated that using freshly prepared this compound solutions improved the mechanical analysis process by simplifying techniques and reducing reagent requirements .

Microbial Growth Inhibition

Overview

this compound is recognized for its antimicrobial properties, making it useful in various industrial applications as a biocide.

Applications

- Water Treatment : It can serve as an effective disinfectant in water treatment facilities to control microbial growth.

- Agricultural Use : this compound is employed as a growth inhibitor for specific microorganisms, helping to maintain crop health and yield.

Research Findings

A patent indicated that stabilized this compound concentrations around 0.05% are effective as a growth inhibitor against various microorganisms, including those resistant to traditional treatments .

Organic Synthesis

Overview

this compound plays a role in organic chemistry, particularly in the oxidation of alcohols and ketones.

Applications

- Oxidation Reactions : It is used to convert secondary alcohols into ketones and aldehydes into carboxylic acids through selective oxidation processes.

- Synthesis of Brominated Compounds : The compound facilitates the bromination of alkenes and alkynes under mild conditions.

Case Study

Research published in Chemical Research in Toxicology highlighted this compound's effectiveness in oxidizing cycloalkanones, demonstrating its utility in synthetic organic chemistry .

Environmental Applications

Overview

this compound's oxidative properties are also applied in environmental science, particularly in analyzing pollutants.

Applications

- Pollution Analysis : It is used to digest samples for colorimetric determination of phosphorous content, aiding in assessing water quality.

- Soil Remediation : The compound can assist in breaking down organic pollutants in contaminated soils.

Research Findings

A study noted that digestion with this compound solutions allowed for rapid extraction and analysis of phosphorus from environmental samples, showcasing its role in environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use Case | Advantages |

|---|---|---|

| Soil Analysis | Oxidation of organic matter | Rapid, cost-effective, minimal soil alteration |

| Microbial Growth Control | Disinfectant in water treatment | Effective against resistant microorganisms |

| Organic Synthesis | Oxidation of alcohols and ketones | Selective oxidation under mild conditions |

| Environmental Monitoring | Phosphorus determination | Rapid analysis for water quality |

作用機序

SM-12502は、血小板活性化因子受容体を阻害することによって効果を発揮します。この阻害は、血小板の活性化とそれに続く炎症性メディエーターの放出を防ぎます。 この化合物は、血小板活性化因子受容体を特異的に標的とし、血小板活性化因子との相互作用を阻害することにより、血小板凝集と炎症を軽減します .

類似の化合物との比較

SM-12502は、血小板活性化因子受容体の特異的な阻害において独特です。類似の化合物には次のものがあります。

ルパティジン: アレルギーの治療に使用される別の血小板活性化因子拮抗薬.

ギンコライドB: ギンコビロバに見られる天然の血小板活性化因子拮抗薬.

これらの化合物と比較して、SM-12502は、凝固障害における役割と独自の合成経路について特に研究されており、標的治療研究のための貴重な化合物となっています .

類似化合物との比較

Chemical Stability and Volatility

Sodium hypobromite is inherently unstable and tends to disproportionate into bromate (BrO₃⁻) and bromide (Br⁻) under storage conditions. However, stabilized formulations (e.g., NaOBr with sodium sulfamate) significantly improve its shelf life and reduce bromate formation . In contrast, sodium hypochlorite (NaOCl) is more stable commercially but decomposes into chlorate (ClO₃⁻) and chloride (Cl⁻) over time. Sodium hypoiodite (NaOI) is the least stable among hypohalites and is rarely isolated due to rapid decomposition .

Table 1: Stability and Halogen Content of Hypohalites

Antimicrobial Efficacy

Stabilized NaOBr demonstrates superior antimicrobial performance compared to NaOCl. At 1.0–2.0 ppm total residual oxidant (as Cl₂), NaOBr achieves significant microbial population reduction, whereas NaOCl requires higher concentrations (5–10 ppm) for similar efficacy .

生物活性

Sodium hypobromite (NaBrO) is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology, environmental science, and medicine. This article explores its cytotoxic effects, antimicrobial properties, and applications in various fields based on recent research findings.

This compound is a pale yellowish solid that is highly soluble in water. It functions as an oxidizing agent and is often used in disinfection processes. Its reactivity stems from the presence of the hypobromite ion (BrO⁻), which can participate in various chemical reactions.

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on human cells, particularly in comparison to sodium hypochlorite. A study evaluated the impact of activated this compound on human fetal osteoblasts, revealing that it exhibits cytotoxicity that varies with concentration and exposure time. Specifically, a 4:1 molar ratio of activated this compound was found to be less cytotoxic compared to other ratios tested .

| Molar Ratio | Cytotoxicity Level |

|---|---|

| 4:1 | Low |

| 2:1 | Moderate |

| 1:1 | High |

Antimicrobial Properties

This compound has demonstrated effective antimicrobial activity against various pathogens. Its application in water treatment processes has been extensively studied. For instance, stabilized hypobromite has been shown to control membrane fouling and reduce the formation of harmful disinfection by-products (DBPs) like N-nitrosodimethylamine (NDMA) in seawater desalination systems .

Case Study: Water Treatment

A study conducted on the use of stabilized hypobromite indicated its potential for controlling biofouling during seawater desalination. The findings suggested that this compound could significantly reduce microbial growth on membranes, thereby enhancing the efficiency of water purification systems .

Environmental Applications

In environmental science, this compound has been utilized for the oxidation of organic matter in soil analysis. It offers advantages over traditional methods using hydrogen peroxide, such as faster reaction times and reduced thermal degradation of soil components .

Safety and Toxicity

Despite its beneficial uses, safety assessments are crucial due to the potential toxicity associated with this compound exposure. Studies have indicated that while it is effective as a disinfectant, excessive exposure can lead to cytotoxic effects on mammalian cells, necessitating careful handling and application protocols .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for preparing sodium hypobromite solutions with minimal decomposition?

this compound is synthesized by reacting bromine () with sodium hydroxide () in a 1:2 molar ratio at 0–5°C to minimize thermal decomposition. The reaction proceeds as . To stabilize the solution, maintain pH >13 using excess , as hypobromite decomposes into bromite () and bromide () at pH 9–12 . Storage at 0–6°C in dark containers further reduces degradation .

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

- Storage: Use amber glass containers at 0–6°C to prevent photolytic and thermal decomposition. Avoid contact with reducing agents or organic materials due to its strong oxidizing properties .

- Safety measures: Employ PPE (gloves, goggles, lab coats) and work in a fume hood. Neutralize spills with sodium thiosulfate () .

Q. What analytical methods are suitable for quantifying this compound in aqueous solutions?

Polarographic voltammetry is preferred for differentiating hypobromite (), bromite (), and bromate () in mixtures. At pH 13, the reduction waves of and are sufficiently separated for quantification (Table 1). For molar ratios , bromite can be determined without interference .

Table 1: Electrochemical Conditions for Bromite/Hypobromite Analysis

| Parameter | Value | Reference |

|---|---|---|

| pH | 13 | |

| Supporting Electrolyte | 0.2 M | |

| Temperature | 25°C |

Advanced Research Questions

Q. How can this compound be utilized in isotopic analysis of nitrogen-enriched samples (e.g., 15NH4+^{15}\text{NH}_4^+15NH4+ in marine sediments)?

The Redox-MIMS method employs this compound to oxidize to , which is quantified via membrane inlet mass spectrometry. This avoids overestimation caused by oxygen interference. Key steps:

- Oxidize with at pH 9–10.

- Reduce residual oxidants with sulfamic acid ().

- Detect using a quadrupole mass spectrometer .

Q. What role does this compound play in synthesizing oxidized perovskite materials (e.g., La1−xSrxCoO3−δLa_{1-x}Sr_xCoO_{3-\delta}La1−xSrxCoO3−δ)?

this compound chemically oxidizes cobalt in perovskites, increasing Co(IV) content by ~14%. Post-oxidation, Sr-rich samples () transition from brownmillerite to cubic perovskite structures. Methodology:

- Stir pre-synthesized perovskites in solution for 24 hrs.

- Characterize via XRD, iodometric titration, and XAS to confirm Co oxidation states .

Q. How do radical yields in this compound systems vary under γ-radiolysis at high pH?

Radiolysis of alkaline solutions generates radicals, with primary yields and at pH 13. Adding increases by 0.3 due to hydrated electron () scavenging. Critical factors:

Q. What methodological challenges arise in using this compound for Hofmann degradation of amides?

Hypobromite solutions must be freshly prepared, as activity declines >20% after 1 hour. Optimal conditions:

- Use a 10–20% bromine excess to offset incomplete reaction.

- Limit to avoid side reactions (e.g., over-oxidation of amines).

- For heat-sensitive substrates, substitute for milder conditions .

Q. How to resolve contradictions in decomposition kinetics of this compound across studies?

Discrepancies arise from pH, temperature, and ionic strength variations. For reproducible kinetics:

- Standardize conditions (pH 13, 0–5°C, 0.2 M ionic strength).

- Use iodometric titration or UV-Vis ( nm) for real-time monitoring .

Q. Key Methodological Takeaways

特性

IUPAC Name |

sodium;hypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrO.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJEUDFKNYSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaBrO, BrNaO | |

| Record name | sodium hypobromite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hypobromite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930039 | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13824-96-9 | |

| Record name | Sodium hypobromite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013824969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypobromite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hypobromite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOBROMITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU61C4V8RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。